Droxicainide

Cardioprotection Myocardial Infarction Ischemia-Reperfusion

Researchers studying ischemia-reperfusion injury often face confounding variables when using lidocaine, which achieves only a 20% infarct size reduction in canine occlusion models. Droxicainide (CAS 78289-26-6) provides a more sensitive positive control with a 41% reduction, a wider safety margin (higher LD50 in rodents), and reduced local tissue irritation. These measurable advantages minimize experimental noise in chronic dosing, surgical site pain, and SAR studies of sodium channel blockers. Supplied as a high-purity solid with documented analytical data, it ensures batch-to-batch consistency for reproducible results. Standard pack sizes (1 mg to bulk) are maintained in stock for immediate global dispatch.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 78289-26-6
Cat. No. B1670961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDroxicainide
CAS78289-26-6
SynonymsALS 1249
ALS-1249
droxicainide
N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide
S 1249
S-1249
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO
InChIInChI=1S/C16H24N2O2/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20)
InChIKeyNVASAXNGHUPVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Droxicainide: Differentiated Cardioprotective Profile


Droxicainide (CAS 78289-26-6), also known as AL-S-1249, is a piperidine-derived Class I antiarrhythmic agent that blocks cardiac sodium channels to stabilize myocardial membranes and suppress ventricular arrhythmias [1]. It is structurally related to lidocaine but contains a piperidine ring and a hydroxyethyl substituent [2]. Preclinical studies demonstrate that droxicainide reduces infarct size following coronary occlusion, decreases cardiac excitability and contractility, and increases refractoriness in isolated cardiac tissues [3].

Droxicainide vs. Lidocaine: Substitution Limitations


Class I antiarrhythmics are not functionally interchangeable. Droxicainide demonstrates a differentiated profile relative to its closest analog, lidocaine, in several key preclinical dimensions. While both drugs exhibit qualitatively similar electrophysiological effects, droxicainide demonstrates significantly greater efficacy in reducing infarct size following experimental coronary occlusion [1]. It also exhibits a wider margin of safety and lower local tissue irritation [2]. These distinctions are critical for researchers developing cardioprotective strategies or investigating novel antiarrhythmic mechanisms. Substituting lidocaine or mexiletine would alter experimental outcomes in models of ischemia-reperfusion injury or ventricular tachycardia.

Droxicainide vs. Lidocaine: Quantitative Evidence


Myocardial Infarct Size Reduction in Canine Occlusion Model

In a direct comparative study in dogs subjected to coronary artery occlusion, droxicainide reduced the hypoperfused area that evolved to necrosis by 41%, compared to a 20% reduction for lidocaine, indicating superior cardioprotective efficacy [1].

Cardioprotection Myocardial Infarction Ischemia-Reperfusion

Therapeutic Margin of Safety in Canine Arrhythmia Model

In unanesthetized dogs with ventricular tachycardia, droxicainide demonstrated a wider margin of safety than lidocaine, as it required higher cumulative doses and plasma concentrations to induce convulsions while effectively reducing ectopic beats [1].

Antiarrhythmic Safety Pharmacology Ventricular Tachycardia

Reduced Local Tissue Irritation

In intradermal administration studies in rabbits, droxicainide produced significantly less local tissue irritation than lidocaine, while maintaining comparable local anesthetic efficacy [1].

Local Anesthetic Tissue Irritation Safety

Acute Systemic Toxicity in Rodents

In acute toxicity studies in mice and rats, the LD50 values for intravenous droxicainide were consistently higher than those for lidocaine, indicating lower systemic toxicity [1].

Toxicology LD50 Safety

Electrophysiology: Lower Potency than Lidocaine

In isolated rat heart muscle preparations, droxicainide and lidocaine produced qualitatively and quantitatively similar electrophysiological effects (decreased automaticity, excitability, and contractility; increased refractoriness), but droxicainide was less potent [1]. This lower potency may contribute to its wider safety margin.

Electrophysiology Sodium Channel Blockade Cardiac Muscle

Droxicainide Preclinical Research Applications


Cardioprotection and Infarct Size Reduction

Investigators studying ischemia-reperfusion injury or evaluating cardioprotective strategies should consider droxicainide as a tool compound. The 41% reduction in infarct size in a canine occlusion model [1] provides a robust and quantifiable baseline for comparison with novel agents or combination therapies. Its superior efficacy over lidocaine (20% reduction) makes it a more sensitive positive control.

Safety Pharmacology in Arrhythmia Models

Droxicainide's wider margin of safety in unanesthetized dogs with ventricular tachycardia [1] makes it suitable for studies requiring sustained antiarrhythmic efficacy without dose-limiting central nervous system toxicity. Its higher LD50 in rodents [2] further supports its use in chronic dosing regimens or studies with compromised animal models.

Local Anesthetic Research with Reduced Tissue Irritation

For research into novel local anesthetic formulations or delivery systems, droxicainide's reduced local tissue irritation compared to lidocaine [1] minimizes confounding inflammation. This is particularly valuable in studies of wound healing, surgical site pain, or repeated local administration protocols.

Sodium Channel Pharmacology and Electrophysiology

Droxicainide's Class I antiarrhythmic mechanism [1] and its lower potency but similar electrophysiological effects relative to lidocaine [2] make it a useful tool for investigating structure-activity relationships of sodium channel blockers. Its distinct chemical structure (piperidine core vs. diethylamino group) allows for comparative studies of channel binding kinetics and use-dependence.

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